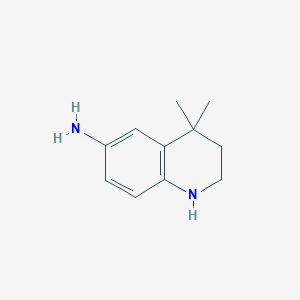

4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine

Description

Significance of Nitrogen Heterocycles in Synthetic Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure composed of at least one nitrogen atom in addition to carbon atoms. sigmaaldrich.comnih.gov These structures are fundamental to the architecture of a vast array of biologically active molecules and functional materials. nih.govnist.gov Their prevalence in nature is exemplified by their presence in alkaloids, vitamins, hormones, and the nucleic acids that constitute DNA and RNA. nih.govbeilstein-journals.org

In the realm of synthetic chemistry, nitrogen heterocycles are indispensable building blocks. nih.gov Their utility stems from their diverse chemical reactivity, which allows for a wide range of chemical transformations. nih.gov The presence of the nitrogen atom can influence the electronic properties of the ring system, often imparting unique reactivity and allowing for the formation of various derivatives. beilstein-journals.org Consequently, these compounds are extensively utilized in the pharmaceutical and agrochemical industries. nih.govappchemical.com An analysis of FDA-approved drugs reveals that a significant majority of small-molecule pharmaceuticals incorporate a nitrogen heterocycle in their structure. nist.govbeilstein-journals.org

Overview of 1,2,3,4-Tetrahydroquinoline (B108954) Frameworks in Chemical Research

The 1,2,3,4-tetrahydroquinoline skeleton is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activities. researchgate.net This framework consists of a benzene (B151609) ring fused to a fully saturated six-membered nitrogen-containing ring. The inherent structural features of the tetrahydroquinoline system, including its bicyclic nature and the presence of a secondary amine, make it a versatile scaffold in medicinal chemistry and organic synthesis. researchgate.net

The development of efficient synthetic methodologies for the construction of the tetrahydroquinoline core has been a major focus of chemical research. researchgate.netresearchgate.net These methods often involve domino reactions, which allow for the construction of complex molecular architectures in a single operation, thereby increasing synthetic efficiency. researchgate.net The tetrahydroquinoline ring system is a common feature in pharmacologically active agents, highlighting its importance as a "privileged scaffold" in drug discovery. appchemical.com

Structural Characteristics and Chemical Importance of this compound as a Synthetic Intermediate

This compound is a specific derivative of the tetrahydroquinoline scaffold that holds considerable promise as a synthetic intermediate. Its chemical structure is characterized by a 1,2,3,4-tetrahydroquinoline core with two methyl groups at the 4-position and an amino group at the 6-position of the aromatic ring.

The gem-dimethyl group at the C4 position is a notable feature, as it can introduce conformational rigidity and influence the metabolic stability of molecules derived from this intermediate. The presence of both a secondary amine within the heterocyclic ring and a primary aromatic amine on the benzene ring provides two distinct points for chemical modification.

The chemical importance of this compound lies in its potential to serve as a versatile building block for the synthesis of more complex molecules. The primary amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. The secondary amine in the heterocyclic ring can also be functionalized, for example, through N-alkylation or N-acylation, further expanding the synthetic possibilities. This dual reactivity makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-6-amine |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| CAS Number | 1187933-52-3 |

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBVDWRMAWPZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Dimethyl 1,2,3,4 Tetrahydro Quinolin 6 Ylamine and Its Derivatives

Historical and Contemporary Approaches to Tetrahydroquinoline Synthesis

The tetrahydroquinoline framework is a significant structural motif found in numerous natural products and pharmacologically active compounds. researchgate.net Consequently, the development of efficient synthetic routes to this heterocyclic system has been a long-standing goal for organic chemists. Early methods often relied on harsh reaction conditions and offered limited control over substitution patterns. However, contemporary approaches have evolved to provide milder reaction conditions, higher yields, and greater functional group tolerance, along with the development of stereoselective methods.

These synthetic strategies primarily involve two main approaches: the reduction of readily available quinoline (B57606) precursors or the de novo construction of the tetrahydroquinoline ring system through various cyclization reactions. eurekaselect.comingentaconnect.comthieme-connect.comacs.org The choice of method often depends on the desired substitution pattern on both the carbocyclic and heterocyclic rings of the tetrahydroquinoline core.

Reduction-Based Syntheses of Tetrahydroquinolines from Quinoline Precursors

One of the most direct methods for synthesizing tetrahydroquinolines is the reduction of the corresponding quinoline. This approach is advantageous when the desired quinoline precursor is commercially available or easily synthesized. The reduction can be achieved through several methods, most notably catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely used and efficient method for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. acs.orgthieme-connect.comnih.govrsc.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. A variety of catalysts can be employed, with palladium, platinum, and ruthenium being among the most common. nih.govresearchgate.net

The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. For instance, gold nanoparticles supported on titanium dioxide have been shown to effectively catalyze the chemoselective hydrogenation of functionalized quinolines under mild conditions. nih.gov This method is particularly useful as it can tolerate various functional groups that might be sensitive to other reduction methods. nih.gov Similarly, chiral cationic ruthenium complexes have been developed for the asymmetric hydrogenation of quinolines, yielding enantioenriched tetrahydroquinolines. acs.org

Recent advancements have also focused on developing more sustainable and reusable catalyst systems. A hierarchical heterogeneous palladium on nickel foam-based catalyst has demonstrated high efficiency for the selective hydrogenation of quinoline derivatives under low H₂ pressures and in green solvents. rsc.org Another approach involves a particulate cobalt-based catalyst, prepared in situ, for the pressure hydrogenation of quinolines in aqueous solutions. thieme-connect.com

| Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Gold nanoparticles on TiO₂ | H₂, mild conditions (e.g., 25 °C) | High chemoselectivity, tolerates various functional groups. | nih.gov |

| Chiral cationic Ru(II) complexes | Asymmetric hydrogenation | Provides access to enantiomerically enriched tetrahydroquinolines. | acs.org |

| Palladium on nickel foam | Low H₂ pressure, green solvents (ethanol, water) | Highly reusable catalyst with low palladium loading. | rsc.org |

| Particulate cobalt-based catalyst | Pressure hydrogenation, aqueous solution | Uses readily available and easy-to-handle reagents. | thieme-connect.com |

| Palladium on nitrogen-doped carbon | 50 °C, 20 bar H₂ | High catalytic activity and stability. | researchgate.net |

In addition to catalytic hydrogenation, metal-mediated reductions offer an alternative route to tetrahydroquinolines from quinoline precursors. These methods often employ dissolving metal reductions or transfer hydrogenation. For example, cobalt-amido cooperative catalysis has been utilized for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) as the hydrogen source. researchgate.net While this method primarily yields the dihydroquinoline, further reduction can lead to the desired tetrahydroquinoline.

Another approach involves the use of hydrosilanes in the presence of a catalyst. Gold nanoparticles supported on TiO₂ can catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using a hydrosilane/ethanol (B145695) system. researchgate.net This method provides a convenient, solvent-free option for the reduction.

Cyclization Reactions for Tetrahydroquinoline Ring Formation

An alternative to the reduction of pre-formed quinolines is the construction of the tetrahydroquinoline ring through cyclization reactions. These methods are particularly valuable for accessing highly substituted and complex tetrahydroquinoline derivatives that may be difficult to prepare via a reduction strategy.

The Povarov reaction is a powerful and versatile method for the synthesis of tetrahydroquinolines. eurekaselect.comthieme-connect.comacs.org It is a formal aza-Diels-Alder reaction, typically involving the reaction of an aniline (B41778), an aldehyde, and an alkene. researchgate.net This three-component reaction allows for the rapid construction of the tetrahydroquinoline core with significant molecular diversity. eurekaselect.comingentaconnect.com

The reaction can be catalyzed by Lewis acids or Brønsted acids. eurekaselect.comresearchgate.net Initially, the aniline and aldehyde react to form an in situ generated imine, which then undergoes a [4+2] cycloaddition with the alkene. The use of chiral catalysts can render the reaction enantioselective, providing access to optically active tetrahydroquinolines. acs.org

The scope of the Povarov reaction is broad, accommodating a wide range of substituted anilines, aldehydes, and alkenes. eurekaselect.com This flexibility makes it a highly valuable tool for the synthesis of diverse libraries of tetrahydroquinoline derivatives. acs.org

| Catalyst/Promoter | Reactants | Key Features | Reference |

|---|---|---|---|

| Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) | Anilines, aldehydes, activated alkenes | One-pot, multi-component reaction with reasonable yields. | eurekaselect.comingentaconnect.com |

| Chiral phosphoric acid | Anilines, aldehydes, N-vinylcarbamates | Enantioselective synthesis of cis-2,4-disubstituted tetrahydroquinolines. | organic-chemistry.org |

| Iodine | N-arylimines, 3,4-dihydro-2H-pyran | Allows for C-2 aliphatic substitution in tetrahydroquinolines. | researchgate.net |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Anilines, aldehydes, alkenes in aqueous medium | Environmentally friendly conditions. | researchgate.net |

The aza-Diels-Alder reaction is a cornerstone of N-heterocyclic synthesis and provides a direct route to tetrahydroquinolines. ingentaconnect.com In this reaction, an imine acts as the dienophile or as part of the diene system. When an N-arylimine reacts with an electron-rich alkene, it is often referred to as an imino-Diels-Alder reaction, a class to which the Povarov reaction belongs. researchgate.net

Alternatively, 1-azadienes can react with dienophiles to form tetrahydroquinoline derivatives. These reactions can be promoted by various catalysts, including metal complexes and organocatalysts. The development of asymmetric variants of the aza-Diels-Alder reaction has been a significant focus, enabling the synthesis of chiral tetrahydroquinolines with high enantioselectivity. thieme-connect.com For instance, a chiral BINOL-derived phosphoric acid diester has been shown to catalyze the inverse electron-demand aza-Diels-Alder reaction of aldimines with enol ethers to produce tetrahydroquinoline derivatives with excellent enantioselectivity. organic-chemistry.org

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful strategy for the synthesis of the tetrahydroquinoline scaffold. A prominent approach involves the reductive cyclization of suitably substituted nitroarenes. This method is particularly advantageous as it concurrently forms the heterocyclic ring and sets the stage for introducing the amine functionality at the C6 position.

A key reaction in this category is the domino reaction involving the reduction of a nitro group followed by a cyclization cascade. For instance, 2-nitroarylketones can be converted to tetrahydroquinolines through a reduction-reductive amination strategy. nih.gov This process is typically initiated by the catalytic reduction of the nitro group, which then triggers an intramolecular condensation to form a cyclic imine, followed by further reduction to yield the stable tetrahydroquinoline ring. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Another notable intramolecular cyclization pathway is the reductive cyclization of o-nitrophenyl propargyl alcohols. In this reaction, the reduction of the nitro group under acidic conditions can trigger a Meyer-Schuster rearrangement, leading to the formation of an enone intermediate that subsequently cyclizes to form the quinoline ring. organic-chemistry.org While this method primarily yields quinolines, it can be adapted for tetrahydroquinolines through subsequent reduction steps.

The following table summarizes representative intramolecular cyclization reactions for the synthesis of tetrahydroquinoline derivatives.

Table 1: Examples of Intramolecular Cyclization Reactions for Tetrahydroquinoline Synthesis

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

| 2-Nitroarylketone | Reduction-Reductive Amination | 5% Pd/C, H₂ | Tetrahydroquinoline | nih.gov |

| o-Nitrophenyl Propargyl Alcohol | Reductive Cyclization | Fe/HCl, Zn/AcOH, or SnCl₂/HCl | Quinoline | organic-chemistry.org |

| Substituted Anilines | Hetero Diels-Alder | BF₃·OEt₂ | Steroidal Tetrahydroquinoline | nih.gov |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine by combining three or more reactants in a single operation. wikipedia.org

One-Pot Synthetic Protocols

One-pot syntheses are a hallmark of MCRs, significantly streamlining the synthetic process. The Friedländer annulation, a classic method for quinoline synthesis, can be adapted into a one-pot domino reaction. researchgate.netnih.gov This involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of a ketone. wikipedia.org The reduction of the nitro group to an amine is immediately followed by condensation with the ketone and subsequent cyclization to form the quinoline ring, which can then be reduced to the tetrahydroquinoline. wikipedia.org

The Doebner-von Miller reaction is another powerful MCR for quinoline synthesis. This reaction typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.orgresearchgate.net By selecting the appropriate aniline and carbonyl precursors, this reaction can be tailored to produce substituted quinolines, which are precursors to the desired tetrahydroquinolines.

The following table provides examples of one-pot multi-component reactions for the synthesis of quinoline and tetrahydroquinoline derivatives.

Table 2: One-Pot Multi-Component Reactions for Quinoline and Tetrahydroquinoline Synthesis

| Reaction Name | Reactants | Catalyst/Reagents | Product | Reference |

| Friedländer Annulation | 2-Nitrobenzaldehyde, Ketone | Fe/AcOH | Substituted Quinoline | wikipedia.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl) | Substituted Quinoline | iipseries.org |

| Mannich Reaction | Tetrahydroquinoline, Formaldehyde, Amine | HCl | N-Substituted Tetrahydroquinoline | wikipedia.org |

Sequential Cascade Reactions

Sequential cascade reactions, a subset of domino reactions, involve a series of intramolecular transformations that proceed in a controlled manner to build molecular complexity. nih.gov A notable example is the tandem reduction-reductive amination reaction of methyl (2-nitrophenyl)acetate derivatives. nih.gov This sequence is initiated by catalytic hydrogenation, which reduces the aromatic nitro group. The resulting aniline then undergoes intramolecular condensation with a side-chain carbonyl group, followed by reduction of the cyclic intermediate to form the tetrahydroquinoline ring. nih.gov

These cascade reactions are highly valuable for creating stereochemically complex tetrahydroquinolines, as the stereochemistry can often be controlled during the cyclization and reduction steps. nih.gov

Targeted Synthesis of this compound Substructure

The specific synthesis of this compound requires strategic introduction of the gem-dimethyl group at the C4 position and the amine functionality at the C6 position.

Introduction of Gem-Dimethyl Substituents at the C4 Position

The gem-dimethyl group at the C4 position can be introduced by utilizing a ketone with a quaternary carbon center in a cyclization reaction. For instance, in a Friedländer-type synthesis, a 2-aminobenzaldehyde (B1207257) or a related precursor can be reacted with a ketone such as 3-methyl-2-butanone. The reaction proceeds through an aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring with the desired 4,4-dimethyl substitution pattern. researchgate.netnih.gov Subsequent reduction of the quinoline yields the tetrahydroquinoline.

Similarly, the Doebner-von Miller reaction can be adapted by using an α,β-unsaturated carbonyl compound that will lead to the gem-dimethyl substitution at the C4 position upon cyclization with an aniline. iipseries.org

Strategies for Introducing the Amine Functionality at the C6 Position

The introduction of the amine group at the C6 position is often achieved by first synthesizing the corresponding nitro-substituted tetrahydroquinoline, followed by reduction. A thorough study on the nitration of N-protected tetrahydroquinoline has shown that nitration can be directed to selectively occur at the 6-position under specific conditions. The subsequent reduction of the 6-nitro group to a 6-amino group is a standard transformation that can be accomplished using various reducing agents, such as catalytic hydrogenation with Pd/C or reduction with metals in acidic media (e.g., Fe/HCl). nih.gov

An alternative strategy involves the use of a 4-nitroaniline (B120555) as a starting material in a multi-component reaction like the Doebner-von Miller synthesis. researchgate.net The nitro group is carried through the cyclization to form the 6-nitro-quinoline, which is then reduced to the 6-amino-tetrahydroquinoline.

The following table outlines the key steps for the targeted synthesis of the this compound substructure.

Table 3: Key Synthetic Steps for the Target Substructure

| Synthetic Step | Precursor | Reagents/Conditions | Intermediate/Product | Reference |

| C4 Gem-Dimethyl Introduction | 2-Aminobenzaldehyde | 3-Methyl-2-butanone, Acid/Base Catalyst | 4,4-Dimethylquinoline | researchgate.netnih.gov |

| C6 Amine Introduction (via Nitration) | N-Protected Tetrahydroquinoline | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 6-Nitro-tetrahydroquinoline | |

| Reduction of Nitro Group | 6-Nitro-tetrahydroquinoline | H₂, Pd/C or Fe/HCl | 6-Amino-tetrahydroquinoline | nih.gov |

Optimization of Reaction Conditions and Yields

The synthesis of tetrahydroquinolines, including derivatives of this compound, is highly dependent on the careful optimization of reaction conditions to maximize yields and selectivity. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, and temperature.

One effective strategy for synthesizing 1,2,3,4-tetrahydroquinolines is the "borrowing hydrogen" (BH) methodology, which offers an atom-economical pathway by generating only water as a byproduct. nih.gov In a study utilizing a manganese(I) PN³ pincer complex, the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) was optimized by systematically varying these parameters. nih.gov The choice of base proved to be critical for product selectivity; for instance, using KOtBu at 140 °C selectively formed the corresponding quinoline, whereas a combination of KH and KOH at 120 °C preferentially yielded the desired 1,2,3,4-tetrahydroquinoline (B108954). nih.gov

Further optimization revealed that solvent polarity and concentration also play a crucial role. Reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions showed that dichloromethane (B109758) afforded the best selectivity and highest yields (65%–90%), as it was essential to rapidly reduce the side chain double bond to prevent the formation of quinoline by-products. nih.gov Similarly, in domino reactions initiated by the reduction of a nitro group, catalysts like 5% Pd/C have been used to achieve high yields of 93%–98%. nih.gov The optimization of catalyst loading is also vital; in one-pot cascade biomimetic reductions, increasing the metal catalyst loading from 1.0 mol% to 4.0 mol% significantly improved the yield, with further gains in enantioselectivity achieved by adjusting the temperature.

Table 1: Optimization of Reaction Conditions for 2-Phenyl-1,2,3,4-tetrahydroquinoline Synthesis via Borrowing Hydrogen Methodology nih.gov

| Entry | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | 2 | KOtBu | Toluene | 120 | 20 | 99 |

| 2 | 2 | KOtBu | Dioxane | 120 | 20 | 99 |

| 3 | 2 | KOtBu | Toluene | 140 | 20 | 99 |

| 4 | 2 | KH | Toluene | 120 | 20 | 80 |

Data sourced from a study on the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline, illustrating principles applicable to related derivatives.

Stereoselective Synthesis of Tetrahydroquinoline Analogs

The development of stereoselective methods for synthesizing tetrahydroquinoline analogs is of paramount importance, as the biological activity of these molecules is often dependent on their specific stereochemistry. Methodologies are broadly categorized into enantioselective approaches, which create a specific enantiomer, and diastereoselective approaches, which control the relative stereochemistry of multiple chiral centers.

Asymmetric synthesis of chiral tetrahydroquinolines is frequently achieved through the use of chiral catalysts that can influence the stereochemical outcome of the reaction. Chiral phosphoric acids have emerged as highly effective catalysts for this purpose. organic-chemistry.org They can catalyze both the dehydrative cyclization of 2-aminochalcones and the subsequent asymmetric reduction with a Hantzsch ester, affording tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org

Transition-metal catalysis is another powerful tool. mdpi.com A combination of a gold catalyst with a chiral phosphate (B84403) enables a tandem hydroamination/asymmetric transfer hydrogenation, where the gold catalyst acts first as a π-Lewis acid and then as a chiral Lewis acid to deliver high enantioselectivity. organic-chemistry.org Similarly, iridium-catalyzed asymmetric hydrogenation of quinolines has been developed to produce both (R) and (S) enantiomers of chiral tetrahydroquinoline derivatives with high yields and excellent enantiomeric excess (ee) simply by adjusting the reaction solvent. acs.org This solvent-dependent enantiodivergent outcome provides a highly efficient route to either enantiomer from the same catalyst. acs.org

Table 2: Chiral Catalyst Performance in Asymmetric Tetrahydroquinoline Synthesis

| Catalyst System | Reaction Type | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Dehydrative Cyclization/Reduction | Excellent | Excellent | organic-chemistry.org |

| Au Catalyst / Chiral Phosphate | Hydroamination/Transfer Hydrogenation | Excellent | Excellent | organic-chemistry.org |

| Ir Complex in Toluene/Dioxane | Asymmetric Hydrogenation | 86-98 | 81-98 (R) | acs.org |

Diastereoselective synthesis is crucial when creating tetrahydroquinolines with multiple stereocenters. Domino reactions and formal [4+2] annulations are prominent strategies for achieving high diastereoselectivity. nih.gov For instance, the reaction of enamides with benzyl (B1604629) azide (B81097) under acidic conditions proceeds through a cyclization that yields fused-ring tetrahydroquinolines with complete cis diastereoselectivity. nih.gov

A highly diastereoselective [4+2] annulation between ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) and cyanoalkenes has been developed to produce 4-aryl-substituted tetrahydroquinolines. nih.govfrontiersin.org This method proceeds under mild conditions and provides the products in high yields (up to 96%) and with excellent diastereoselectivities (>20:1 dr). nih.govfrontiersin.org The reaction tolerates a broad range of functional groups and can be performed on a gram scale. nih.gov Another approach involves the annulation of in situ generated p-QMs with nitroalkenes, which also provides access to 4-aryl-substituted tetrahydroquinolines with good yields and high diastereoselectivity. nih.gov These methods rely on an aza-Michael/1,6-conjugate addition sequence to construct the tetrahydroquinoline framework. nih.govnih.gov

Despite significant progress, the synthesis of enantiopure tetrahydroquinolines presents several challenges. One of the primary difficulties lies in achieving high enantioselectivity in multicomponent reactions like the Povarov reaction, which is a powerful tool for building the tetrahydroquinoline core. nih.govresearchgate.net While effective catalytic systems using chiral Lewis or Brønsted acids have been developed, the substrate scope can be a limitation, particularly concerning the availability and synthesis of suitable electron-rich alkenes. nih.gov

Furthermore, the high aromatic stability and coordinating ability of quinoline substrates can reduce their reactivity and, in some cases, poison transition-metal catalysts, leading to unsatisfactory enantioselectivities in asymmetric hydrogenations. acs.org Achieving perfect enantiocontrol often requires meticulous optimization of the catalyst structure, reaction conditions, and substrate design to overcome subtle energy differences between competing diastereomeric transition states. The development of one-pot cascade reactions that combine cyclization and asymmetric reduction steps also faces the challenge of ensuring compatibility between different catalysts and reaction conditions within a single vessel. dicp.ac.cn

Green Chemistry Principles in Tetrahydroquinoline Synthesis

Adherence to green chemistry principles has become a central goal in modern organic synthesis, aiming to improve efficiency and minimize environmental impact. In the context of tetrahydroquinoline synthesis, this involves developing atom-economical reactions, reducing waste, and using environmentally benign reagents and solvents. organic-chemistry.org Domino reactions exemplify this approach by allowing multiple transformations in a single operation without isolating intermediates, which enhances efficiency and reduces waste. nih.gov

The borrowing hydrogen methodology is another prime example of a green synthetic strategy. nih.gov This process forms C-N and C-C bonds using alcohols as starting materials, with water as the sole byproduct, thus maximizing atom economy and avoiding the need for external reducing agents. nih.gov Additionally, visible-light-induced reactions, which can be performed under mild conditions without metals or additional oxidants, offer a green and efficient pathway to tetrahydroquinoline derivatives. acs.org

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemical synthesis, which uses mechanical force from ball milling to drive reactions in a solvent-less environment, has been successfully applied to the Povarov reaction to create highly functionalized tetrahydroquinolines. nih.gov This approach often leads to faster reaction times and comparable yields to conventional methods while avoiding bulk solvent use. nih.gov

The use of water as a reaction medium is another cornerstone of green synthesis. researchgate.net Lewis acids such as AlCl₃, which were traditionally used under anhydrous conditions, have been shown to be excellent catalysts for the cyclocondensation reactions that form tetrahydroquinolines in water. researchgate.net In some cases, water has been found to be the most effective solvent compared to various organic solvents. researchgate.net Furthermore, electrochemical methods offer a green pathway for the hydrogenation of quinolines at room temperature, using acetonitrile (B52724) as both a hydrogen source and a solvent, highlighting an efficient and mild alternative to traditional reduction methods. rsc.org

Energy-Efficient Methods (e.g., Microwave, Sono-synthesis)

The quest for sustainable chemical processes has driven the adoption of energy-efficient synthetic methodologies. In the context of this compound and its derivatives, microwave irradiation and sonosynthesis represent significant advancements over classical heating methods. These techniques often lead to shorter reaction times, higher yields, and improved product purity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently. This localized heating can accelerate reaction rates significantly compared to conventional heating methods, which rely on convection and conduction. The application of microwave energy has been explored for the one-pot synthesis of amino-substituted tetrahydroquinolines. For instance, the reaction of cyclohexanone (B45756) and arylidene malononitriles can be facilitated by microwave irradiation to produce novel amino-substituted tetrahydroquinoline-3-carbonitriles. ijsrst.com This approach highlights the potential of microwave-assisted synthesis for the rapid generation of libraries of substituted tetrahydroquinolines.

Another notable application is in the intramolecular 1,3-dipolar cycloaddition reactions to form complex heterocyclic systems like hexahydropyrrolo[3,2-c]quinolines. nih.gov In these solvent-free reactions, microwave heating has been shown to be faster and result in higher yields than classical heating methods, aligning with the principles of green chemistry. nih.gov

Sono-synthesis

Ultrasound-assisted synthesis, or sonosynthesis, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to drive chemical reactions. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields.

The Povarov reaction, a key method for synthesizing tetrahydroquinolines, has been successfully carried out under ultrasonic irradiation. nanobioletters.com For example, a three-component, one-pot reaction using a ZnCr2O4 nanocatalyst for the synthesis of substituted tetrahydroquinolines demonstrated significant advantages with ultrasound assistance, including shorter reaction times and lower energy consumption compared to conventional refluxing methods. nanobioletters.com This technique has been shown to be effective for the synthesis of a variety of substituted tetrahydroquinolines. nanobioletters.com

The following table summarizes representative examples of energy-efficient synthesis of tetrahydroquinoline derivatives.

| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Ref. |

| 1 | Cyclohexanone, Arylidene malononitriles | Microwave Irradiation | Amino substituted tetrahydroquinoline-3-carbonitriles | - | - | ijsrst.com |

| 2 | N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamide, N-substituted aminoacetates | Microwave Irradiation (200–215 °C), solvent-free | Hexahydropyrrolo[3,2-c]quinolines | High | 10–18 min | nih.gov |

| 3 | 1-Naphthylamine, Aromatic aldehydes, 2,3-Dihydrofuran | ZnCr2O4 nanocatalyst, Toluene, Ultrasonic Irradiation (70 °C) | Substituted tetrahydroquinolines | High | 50 min | nanobioletters.com |

Chemical Reactivity and Transformation of 4,4 Dimethyl 1,2,3,4 Tetrahydro Quinolin 6 Ylamine

Reactions Involving the Aromatic Amine Group at C6

The primary amino group attached to the aromatic portion of the molecule is a focal point for numerous reactions. Its nucleophilic character drives reactions such as alkylation, acylation, and amide formation, providing pathways to functionalize this position and synthesize a variety of novel compounds.

The nitrogen atom of the 6-amino group readily participates in N-alkylation and N-acylation reactions. N-alkylation typically involves the reaction of the amine with alkyl halides or other alkylating agents. While specific studies on 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine are not prevalent, the alkylation of similar amino-heterocycles is well-documented. For instance, the alkylation of quinazolin-4-ones under various conditions consistently leads to N-alkylation products. juniperpublishers.com These reactions often occur in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. juniperpublishers.com

N-acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form an amide linkage. This transformation is a common strategy in medicinal chemistry. Copper(I)-catalyzed intramolecular tandem acylation has been used to synthesize complex quinolinone structures, demonstrating the utility of acylation reactions in building intricate molecular frameworks. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions on Amino-Heterocycles

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃), Aprotic solvent (e.g., DMF) | N-Alkyl derivative |

| N-Acylation | Acyl chloride or Anhydride, Base (optional) | N-Acyl derivative (Amide) |

This table presents generalized conditions based on reactions with similar heterocyclic amines.

The formation of amides from the 6-amino group is a key transformation for creating derivatives with potential biological activity. A series of quinoline (B57606) amide derivatives have been synthesized and evaluated as inhibitors for various enzymes, highlighting the importance of this functional group. nih.gov The synthesis typically involves coupling the amine with a carboxylic acid or its activated form. This reaction is fundamental in constructing larger molecules and is a cornerstone of medicinal chemistry. nih.govnih.gov

Beyond simple amides, the aromatic amine can be converted into other functional groups or used as a handle for more complex syntheses. For example, it can be transformed into sulfonamides or ureas, further expanding the chemical space accessible from this starting material.

The aromatic amine at the C6 position can act as a nucleophile in substitution reactions. A primary example is its reaction with electrophilic centers, such as the carbon atom in an alkyl halide (N-alkylation) or an acyl chloride (N-acylation). In a broader context, aromatic amines can participate in nucleophilic aromatic substitution (SNAr) reactions, displacing a suitable leaving group on an activated aromatic ring. mdpi.com For this compound, the amino group can attack an electron-deficient aromatic system to form a new carbon-nitrogen bond.

Tertiary alkylamines, which are generally considered non-nucleophilic bases, have been observed to act as nucleophiles in substitution reactions at heteroaromatic halides under certain conditions. mdpi.com This indicates that the nucleophilicity of amines, including the primary aromatic amine of the title compound, can be harnessed for constructing complex molecular architectures.

Chemical Transformations of the Tetrahydroquinoline Ring System

The tetrahydroquinoline core, with its combination of a saturated heterocyclic ring fused to an aromatic ring, offers distinct opportunities for chemical modification. These include aromatization through oxidation or further functionalization of the saturated portion of the molecule.

The 1,2,3,4-tetrahydroquinoline (B108954) ring system can undergo oxidative dehydrogenation to form the corresponding fully aromatic quinoline. This transformation is a common synthetic strategy to access the quinoline scaffold, which is a privileged structure in medicinal chemistry. mdpi.com Various methods have been developed to achieve this aromatization, often employing catalysts and oxidants.

Aerobic oxidation provides an environmentally friendly approach. For example, heterogeneous cobalt oxide has been shown to be an effective catalyst for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines under mild conditions. organic-chemistry.org Similarly, palladium acetate (B1210297) in the presence of a Brønsted acid can catalyze the aerobic oxidative aromatization of anilines and aliphatic alcohols to form quinoline derivatives. organic-chemistry.org Other methods include the use of visible-light-mediated dehydrogenation with titanium dioxide as a catalyst and oxygen as the oxidant. organic-chemistry.org

Table 2: Selected Methods for Oxidation of Tetrahydroquinolines to Quinolines

| Catalyst System | Oxidant | Conditions | Reference |

|---|---|---|---|

| Heterogeneous Cobalt Oxide | Air/O₂ | Mild conditions | organic-chemistry.org |

| Pd(OAc)₂ / Brønsted Acid | Air/O₂ | - | organic-chemistry.org |

| Titanium Dioxide (TiO₂) | O₂ | Visible light | organic-chemistry.org |

While the tetrahydroquinoline ring is already partially reduced, further modification of the saturated portion is possible. Complete reduction of the aromatic ring is synthetically challenging without affecting the existing saturated ring. However, functionalization of the saturated ring provides a pathway to introduce additional structural diversity.

The introduction of substituents into semisaturated heteroarenes is a valuable strategy in drug discovery, as it increases the fraction of sp³ carbons, which can lead to improved solubility and binding affinity. princeton.edu Synthetic methods for such functionalization can involve radical-type cyclizations or C-H activation strategies. princeton.edunih.gov For the tetrahydroquinoline system, functionalization could potentially occur at the C2 or C3 positions or at the nitrogen atom (N1). The N1 position, being a secondary amine, is particularly susceptible to alkylation or acylation, similar to the C6-amino group but with different reactivity due to its aliphatic nature. nih.gov

Regioselectivity and Chemoselectivity in Transformations

The presence of two activating amino groups on the tetrahydroquinoline scaffold significantly influences the regioselectivity of electrophilic aromatic substitution reactions. The 6-amino group is a powerful ortho-, para-director, strongly activating the aromatic ring towards electrophilic attack. Simultaneously, the secondary amine within the heterocyclic ring also directs ortho and para to its position. The interplay of these directing effects, along with steric hindrance from the gem-dimethyl group at the 4-position, governs the site of substitution.

In electrophilic aromatic substitution reactions, the positions ortho and para to the strongly activating 6-amino group are the most likely sites of reaction. This would correspond to substitution at the 5- and 7-positions of the tetrahydroquinoline ring. Studies on the nitration of N-protected tetrahydroquinolines have demonstrated that substitution at the 6-position can be achieved with high regioselectivity, suggesting that the electronic influence of the amino group is a dominant factor. researchgate.net For this compound, electrophilic attack is therefore predicted to occur preferentially at the 5- and 7-positions.

Chemoselectivity in transformations of this compound arises from the differential reactivity of the secondary amine in the ring and the primary aromatic amine at the 6-position. The secondary amine is generally more nucleophilic and less sterically hindered than the aromatic primary amine. Consequently, reactions such as N-alkylation and N-acylation are expected to occur preferentially at the secondary amine within the tetrahydroquinoline ring. However, the specific reaction conditions, including the nature of the electrophile and the solvent, can influence this selectivity.

Detailed research findings on the specific regioselective and chemoselective reactions of this compound are limited in publicly available literature. However, based on the general principles of organic chemistry and studies on related tetrahydroquinoline systems, the following reactivity patterns can be anticipated:

| Reaction Type | Predicted Regioselectivity/Chemoselectivity | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substitution primarily at the 5- and 7-positions, directed by the 6-amino group. | Nature of the electrophile, reaction temperature, and solvent polarity. |

| N-Alkylation/N-Acylation | Preferential reaction at the more nucleophilic secondary amine (N-1 position). | Steric bulk of the alkylating/acylating agent, basicity of the reaction medium. |

| Diazotization | Reaction at the primary 6-amino group to form a diazonium salt, which can then undergo various substitution reactions. | Low temperatures are crucial to prevent decomposition of the diazonium salt. |

Stability and Degradation Pathways Under Reaction Conditions

The stability of this compound is influenced by its susceptibility to oxidation and its behavior under acidic and basic conditions. The tetrahydroquinoline nucleus, particularly the aniline-like moiety, is prone to oxidation.

Under oxidative conditions, tetrahydroquinolines can undergo dehydrogenation to form the corresponding aromatic quinoline. This process can be catalyzed by various oxidizing agents. The presence of the electron-donating amino group at the 6-position may increase the susceptibility of the aromatic ring to oxidation. The gem-dimethyl group at the 4-position could potentially enhance the stability of the compound by sterically hindering the approach of oxidizing agents and by preventing enamine formation at the 3-4 position.

The stability of the compound under different pH conditions is also a critical factor. In acidic media, both amino groups will be protonated, forming a dicationic species. This protonation deactivates the aromatic ring towards electrophilic attack but may also influence the stability of the heterocyclic ring. In strongly basic conditions, the primary amino group can be deprotonated, though this is less common. The stability in the presence of strong bases would be relevant in reactions such as N-alkylation.

Specific degradation pathways for this compound have not been extensively documented. However, analogous to other aromatic amines, degradation could occur through oxidative polymerization, leading to the formation of colored, polymeric materials. Under harsh conditions of temperature and pH, cleavage of the heterocyclic ring could also be a possible degradation pathway.

The following table summarizes the expected stability and potential degradation pathways based on the chemical structure:

| Condition | Expected Stability | Potential Degradation Pathways |

|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | Generally stable as the protonated salt. The aromatic ring is deactivated towards electrophilic attack. | Potential for ring opening or other rearrangements under harsh acidic conditions and high temperatures. |

| Basic (e.g., NaOH, K₂CO₃) | Relatively stable, especially under inert atmosphere to prevent oxidation. | Susceptible to oxidation, particularly in the presence of air, leading to colored degradation products. |

| Oxidative (e.g., H₂O₂, KMnO₄, air) | Susceptible to oxidation. | Dehydrogenation to the corresponding quinoline, formation of N-oxides, and oxidative polymerization. |

Derivatization Strategies and Scaffold Modifications

Synthesis of Novel Analogs by Modifying the 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine Scaffold

The modification of the this compound scaffold can be approached through reactions targeting the primary aromatic amine (at C6) and the secondary amine within the heterocyclic ring. These functional groups allow for a variety of chemical transformations to generate novel analogs.

Common derivatization reactions for the aromatic amine include acylation, alkylation, arylation, and diazotization followed by substitution. The secondary amine in the tetrahydroquinoline ring can undergo N-alkylation, N-acylation, or N-arylation to introduce diverse substituents. While these are standard transformations for the tetrahydroquinoline class of compounds, specific examples detailing the synthesis of novel analogs starting directly from this compound are not extensively documented in publicly available literature. The research into this specific molecule is still emerging, and detailed studies on its derivatization are limited.

Table 1: Potential Derivatization Reactions

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| 6-amino group | Acylation | Acid chlorides, Anhydrides | Amide |

| 6-amino group | Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| 6-amino group | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Ring Nitrogen (N1) | Acylation | Acid chlorides, Anhydrides | N-Acyl Tetrahydroquinoline |

Incorporation into Fused Polycyclic Heterocyclic Systems

The structure of this compound is a suitable precursor for the synthesis of fused polycyclic heterocyclic systems. The presence of the amino group ortho to a ring carbon, combined with the reactivity of the tetrahydroquinoline core, allows for annulation reactions to build additional rings. General strategies for synthesizing fused quinolines often involve domino reactions, cyclization of substituted anilines, or multi-component reactions. nih.govresearchgate.netnih.gov

The synthesis of pyrazolo[3,4-b]quinolines is a well-established area of heterocyclic chemistry. mdpi.com These compounds are typically formed through methods like the Friedländer condensation or reactions involving substituted anilines and pyrazole (B372694) derivatives. mdpi.com For instance, the reaction of a 2-aminoaryl ketone with a pyrazolone (B3327878) derivative can yield the pyrazolo[3,4-b]quinoline core.

However, a direct synthetic route starting from this compound to form a pyrazolo[3,4-b]quinoline derivative is not specifically described in the reviewed literature. Such a transformation would likely require initial modification of the tetrahydroquinoline scaffold to introduce the necessary reactive groups for pyrazole ring formation, for example, through functionalization of the C5 or C7 positions.

The tetrahydroquinoline nucleus is a key component in numerous complex heterocyclic systems found in natural products and synthetic pharmaceuticals. nih.govnih.gov Methodologies for constructing fused tetracyclic quinolines include one-pot domino reactions, microwave-assisted synthesis, and various named reactions like the Pfitzinger or Friedel–Crafts reactions. nih.gov

While these general synthetic strategies are broadly applicable to quinoline (B57606) derivatives, specific examples detailing the use of this compound as a building block for such complex architectures are not currently available in the scientific literature. The potential exists for this compound to be utilized in multi-component reactions or tandem cyclizations to generate novel fused systems, but this remains an area for future investigation.

Structure-Reactivity Relationships in Derivatization

The reactivity of the this compound scaffold is governed by the electronic properties of the tetrahydroquinoline ring system and the nature of its substituents. The 6-amino group is an activating, ortho-para directing group, which enhances the nucleophilicity of the aromatic ring and makes it susceptible to electrophilic aromatic substitution at the C5 and C7 positions. The gem-dimethyl group at the C4 position provides steric hindrance that can influence the regioselectivity of reactions involving the heterocyclic part of the molecule.

Designing Building Blocks for Supramolecular Chemistry or Material Science

The rigid bicyclic structure of the tetrahydroquinoline core, combined with the potential for introducing various functional groups, makes this compound an interesting candidate for the design of building blocks in supramolecular chemistry and material science. The amino group and the ring nitrogen can act as hydrogen bond donors and acceptors, facilitating the formation of self-assembling structures.

Furthermore, derivatization with chromophores or electronically active groups could lead to materials with interesting photophysical or electronic properties. Despite this potential, there is currently no specific research available that describes the application of this compound or its derivatives in the fields of supramolecular chemistry or material science. This represents an unexplored and potentially fruitful area of research.

Mechanistic Investigations of Reactions Involving the Compound

Elucidation of Reaction Pathways and Intermediates

The formation of the tetrahydroquinoline skeleton, including the 4,4-dimethyl substituted variant, is most commonly rationalized through the mechanism of the Povarov reaction. This reaction involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene. For decades, the precise mechanism has been a subject of scientific inquiry, with two primary pathways proposed: a concerted pericyclic [4+2] cycloaddition and a stepwise ionic pathway. researchgate.net

Current evidence, derived from both experimental and theoretical studies, strongly supports a stepwise mechanism for the acid-catalyzed Povarov reaction. nih.gov This pathway involves several key intermediates:

N-Arylimine Formation: The reaction initiates with the condensation of an aromatic amine (such as a 4-aminophenyl derivative) and an aldehyde to form an N-arylimine.

Iminium Ion Generation: In the presence of a Lewis or Brønsted acid catalyst, the N-arylimine is activated through protonation or coordination, generating a highly electrophilic iminium ion. This activation is critical, as reactions often fail to proceed in the absence of a catalyst. nih.gov

Mannich-type Addition: The electron-rich alkene then performs a nucleophilic attack on the iminium ion. This step results in the formation of a carbocationic intermediate, often referred to as a Mannich-type adduct.

Intramolecular Cyclization: The final step is an intramolecular Friedel-Crafts-type cyclization, where the electron-rich aromatic ring of the aniline moiety attacks the carbocation. Subsequent deprotonation re-establishes aromaticity and yields the final 1,2,3,4-tetrahydroquinoline (B108954) product. nih.gov

Beyond the Povarov reaction, other domino or cascade reactions provide alternative pathways. These can include sequences such as reductive amination followed by a nucleophilic aromatic substitution (SNAr), or metal-mediated heterocyclizations involving intermediates like iron-nitrene complexes that proceed via C-H insertion. nih.govmdpi.com

Role of Catalysts in Directing Reaction Mechanisms

Catalysts play a pivotal role in not only accelerating the synthesis of tetrahydroquinolines but also in directing the reaction toward specific mechanistic pathways and, consequently, specific products.

In the context of the cationic Povarov reaction, Lewis acids such as Indium(III) chloride (InCl₃) are highly effective. nih.gov Their primary role is to activate the imine intermediate, increasing its electrophilicity and facilitating the nucleophilic attack by the alkene. This activation lowers the energy barrier for the formation of the Mannich-adduct, steering the reaction down the stepwise ionic pathway rather than a concerted one. nih.gov Similarly, Brønsted acids can protonate the imine to achieve the same activation.

Alternative catalytic systems can unlock entirely different mechanisms. For instance, molecular iodine (I₂) has been shown to mediate a formal [3+2+1] cycloaddition to synthesize quinolines. In this pathway, iodine acts as both a Lewis acid to activate intermediates and as an oxidant to drive a cascade of events including iodination, Kornblum oxidation, and final aromatization. organic-chemistry.org Metal complexes, such as those of iron, can catalyze C-H insertion reactions via the formation of highly reactive metal-nitrene intermediates, providing a distinct route to the tetrahydroquinoline core. nih.gov

| Catalyst Type | Example(s) | Reaction | Mechanistic Role |

|---|---|---|---|

| Lewis Acid | InCl₃, Sc(OTf)₃ | Povarov Reaction | Activates N-arylimine to form an electrophilic iminium ion, promoting a stepwise pathway. nih.govnih.gov |

| Brønsted Acid | Chiral Phosphoric Acids | Asymmetric Povarov Reaction | Protonates imine for activation and creates a chiral environment to control stereochemistry. organic-chemistry.org |

| Oxidant/Lewis Acid | Iodine (I₂) | Povarov-type Reaction | Acts as a Lewis acid and mediates an iodination/oxidation/cyclization cascade. organic-chemistry.org |

| Transition Metal Complex | [Fe(III)(F₂₀TPP)Cl] | C-H Insertion | Forms a metal-nitrene intermediate which cyclizes via hydrogen abstraction and radical recombination. nih.gov |

Theoretical Insights into Transition State Structures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing reaction mechanisms that are difficult to observe experimentally. Theoretical studies on the Povarov reaction have provided significant insights into its transition state structures and have helped to resolve the debate between the concerted and stepwise pathways.

DFT calculations have demonstrated that the stepwise mechanism, proceeding through a distinct carbocationic intermediate after the initial C-C bond formation, is energetically more favorable than the single, high-energy transition state required for a concerted [4+2] cycloaddition. nih.gov These models allow for the calculation of the potential energy surface of the reaction, identifying intermediates as local minima and transition states as first-order saddle points.

While specific computational data for 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine is not extensively published, analogies can be drawn from theoretical studies of similar transformations. For example, in reactions involving iminium ions and hydride transfers, DFT calculations have identified the hydride transfer step as the rate-determining step, which corresponds to the highest energy transition state along the reaction coordinate. mdpi.com For the Povarov reaction, theoretical analysis indicates that the initial nucleophilic attack of the alkene on the iminium ion is often the rate-limiting step. nih.gov These computational models provide a molecular-level picture of bond-breaking and bond-forming events, guiding the rational design of catalysts and reaction conditions. researchgate.net

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control is a primary goal in modern organic synthesis, particularly for producing enantiomerically pure compounds. In the synthesis of tetrahydroquinolines, this is accomplished through asymmetric catalysis, where a chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.

For the synthesis of tetrahydroquinolines with substitution at the C4 position, the asymmetric Povarov reaction has been successfully employed. The use of chiral catalysts, such as N,N'-dioxide-Scandium(III) triflate complexes or chiral phosphoric acids, is instrumental. nih.govorganic-chemistry.org The mechanism of stereocontrol involves the formation of a complex between the chiral catalyst and the N-arylimine. This complex creates a sterically defined pocket that directs the facial approach of the alkene.

A notable study demonstrated the synthesis of enantiopure tetrahydroquinolines featuring a quaternary stereocenter at the C4 position by reacting N-aryl aldimines with α-alkyl styrenes. nih.gov This was achieved using a chiral N,N'-dioxide-Sc(OTf)₃ catalyst, which effectively controlled the enantioselectivity of the cycloaddition. In the case of this compound, the C4 position is a prochiral center, not a stereocenter. Therefore, asymmetric synthesis would focus on establishing stereocenters at other positions, such as C2, by carefully selecting the aldehyde and alkene components and employing an appropriate chiral catalyst to control the diastereoselectivity and enantioselectivity of the reaction. The fundamental principle remains the same: the chiral catalyst enforces a preferred geometry in the transition state, leading to a highly stereoselective transformation.

| Catalyst System | Reaction Type | Key Stereochemical Outcome | Reported Selectivity |

|---|---|---|---|

| Chiral N,N'-dioxide-Sc(OTf)₃ | Asymmetric Povarov Reaction | Formation of C4 quaternary stereocenter | Up to 99:1 d.r. and >99% ee nih.gov |

| Chiral Phosphoric Acid | Asymmetric Povarov Reaction | Formation of cis-2,4-disubstituted products | Excellent enantiomeric excesses organic-chemistry.org |

| Quinidine-NH-thiourea / L-phenylalanine | Supramolecular Organocatalysis | Synthesis of functionalized chiral tetrahydroquinolines | High stereoselectivity reported nih.gov |

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an essential tool for unambiguously determining the chemical structure of a molecule in solution. For 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key expected signals would include:

Singlets for the two equivalent methyl groups at the C4 position.

Signals for the methylene (B1212753) protons at the C2 and C3 positions of the tetrahydroquinoline ring.

Distinct aromatic proton signals for the substituted benzene (B151609) ring.

A broad singlet corresponding to the amine (NH₂) protons at the C6 position and another for the secondary amine (NH) proton in the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom, including the quaternary carbon at C4, the two methyl carbons, the methylene carbons, and the aromatic carbons.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be necessary to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure. However, specific, published experimental NMR data for this compound are not available.

Table 1: Anticipated ¹H NMR Data for this compound No experimental data found in the searched literature.

Table 2: Anticipated ¹³C NMR Data for this compound No experimental data found in the searched literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands for:

N-H stretching vibrations for both the primary aromatic amine (NH₂) and the secondary amine (NH) in the tetrahydroquinoline ring, typically in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the aliphatic methyl and methylene groups.

C=C stretching vibrations within the aromatic ring.

C-N stretching vibrations.

While IR spectra are available for the parent compound 1,2,3,4-tetrahydroquinoline (B108954), specific experimental IR data for the 4,4-dimethyl-6-amino derivative could not be located. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like aromatic rings. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the substituted aniline (B41778) chromophore. The exact wavelength of maximum absorbance (λmax) would be influenced by the substitution pattern on the aromatic ring. No specific experimental UV-Vis spectra for this compound have been published in the reviewed literature. nist.gov

Table 3: Expected IR Absorption Bands for this compound No experimental data found in the searched literature.

Table 4: Expected UV-Vis Absorption Data for this compound No experimental data found in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₁₆N₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The expected exact mass is approximately 176.1313 g/mol .

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting mass spectrum would show a characteristic pattern of fragment ions. Key fragmentation pathways would likely involve:

Loss of a methyl group (CH₃•) from the molecular ion, leading to a significant fragment ion at m/z [M-15]⁺.

Cleavage of the heterocyclic ring.

Other fragmentations characteristic of tetrahydroquinoline structures.

A detailed analysis of these fragmentation patterns would provide strong evidence for the proposed structure. However, published mass spectra detailing the fragmentation of this compound are not available.

Table 5: Anticipated Mass Spectrometry Data for this compound No experimental data found in the searched literature.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

To perform this analysis, a suitable single crystal of this compound or a salt thereof (e.g., a hydrochloride salt) would need to be grown. The diffraction data collected from this crystal would allow for the unambiguous confirmation of its molecular structure, including the stereochemistry and the arrangement of molecules in the crystal lattice.

A search of crystallographic databases did not yield any results for the crystal structure of this compound. Therefore, no experimental crystallographic data can be presented.

Table 6: Crystallographic Data Summary for this compound No experimental data found in the searched literature.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine. researchgate.netresearchgate.net These calculations can determine the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The difference in energy between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the electron-donating amino group (-NH2) is expected to significantly influence the energy and localization of the HOMO, concentrating electron density on the aromatic ring. Conversely, the tetrahydroquinoline ring system will be the primary location of the LUMO. These calculations can also generate electrostatic potential maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data that would be obtained from quantum chemical calculations.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures overall polarity of the molecule |

| Mulliken Charge on N (amine) | -0.45 e | Quantifies the negative charge on the amine nitrogen |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. researchgate.net The amino group and the secondary amine within the tetrahydroquinoline ring can act as hydrogen bond donors, while the nitrogen atoms can also serve as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking and cation-π interactions. Simulations of the molecule in various solvents or in the presence of other molecules can quantify the strength and dynamics of these non-covalent interactions, which are critical for understanding its behavior in condensed phases. nih.gov

Table 2: Potential Intermolecular Interactions of this compound This table outlines the types of non-covalent interactions the molecule can engage in, which can be studied via Molecular Dynamics simulations.

| Interaction Type | Participating Functional Group(s) | Role of the Molecule |

| Hydrogen Bonding | Amino group (-NH2), Ring NH | Donor and Acceptor |

| π-π Stacking | Aromatic Ring | Face-to-face or edge-to-face stacking |

| Cation-π Interactions | Aromatic Ring | Interaction with cations |

| van der Waals Forces | Entire Molecule | General attractive/repulsive forces |

Prediction of Reaction Pathways and Energetics

Theoretical chemistry offers methods to predict the most likely pathways for chemical reactions involving this compound and to calculate the associated energy changes. rsc.org By mapping the potential energy surface, computational chemists can identify transition states—the highest energy points along a reaction coordinate—and intermediates.

The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. Calculations can be used to compare the activation energies of different possible reaction mechanisms, thus predicting which pathway is kinetically favored. nih.gov For instance, in reactions such as electrophilic aromatic substitution, these calculations can predict whether an incoming electrophile will preferentially attack the ortho or meta position relative to the activating amino group.

Table 3: Illustrative Energetics for a Hypothetical Reaction Pathway This table provides an example of how computational methods can be used to determine the energetics of a reaction, such as electrophilic substitution on the aromatic ring.

| Reaction Step | Species | Relative Energy (kJ/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 (ortho attack) | +65 |

| 3 | Intermediate (ortho sigma complex) | +20 |

| 4 | Transition State 2 (meta attack) | +95 |

| 5 | Intermediate (meta sigma complex) | +55 |

| 6 | Products (ortho-substituted) | -30 |

Ligand Design Principles from a Purely Chemical Perspective (e.g., for catalysts)

From a chemical perspective, the structure of this compound contains several features that are relevant to its potential use as a ligand in catalysis. wiley.com Ligand design focuses on systematically modifying a molecule's structure to tune the properties of a metal catalyst, such as its activity, selectivity, and stability. rsc.org

The bidentate potential of the molecule, with two nitrogen atoms (the exocyclic amine and the ring nitrogen) capable of coordinating to a metal center, makes it a candidate for forming stable chelate complexes. The steric bulk introduced by the gem-dimethyl groups at the C4 position can have a profound impact on the catalytic pocket. nih.gov These bulky groups can influence the stereoselectivity of a reaction by controlling the orientation of substrates approaching the metal center.

The electronic properties of the ligand are also critical. The electron-donating nature of the amino group and the tetrahydroquinoline scaffold can increase the electron density at the metal center. This electronic tuning can affect the metal's reactivity, for example, by promoting oxidative addition or influencing the back-bonding with π-acceptor ligands. By synthetically modifying the substituents on the aromatic ring or the nitrogen atoms, the ligand's steric and electronic properties can be finely adjusted to optimize catalyst performance for a specific chemical transformation. nih.gov

Table 4: Structural Features and Their Potential Influence on Catalytic Ligand Design

| Structural Feature | Chemical Property | Potential Influence on Catalysis |

| Amino (-NH2) and Ring (NH) Nitrogens | Bidentate coordination sites | Formation of stable metal chelates |

| Gem-dimethyl group | Steric hindrance | Controls substrate access, enhances stereoselectivity |

| Aromatic Ring | Electronic properties (π-system) | Can be modified to tune the electron-donating/withdrawing nature of the ligand |

| Tetrahydroquinoline Scaffold | Conformational rigidity | Defines the geometry and bite angle of the ligand-metal complex |

Applications As a Chemical Building Block and Ligand Precursor

Use in the Synthesis of Complex Organic Molecules

The 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) scaffold is a valuable starting point for the synthesis of more intricate organic molecules. The primary amine at the 6-position and the secondary amine at the 1-position are key functional groups that allow for the introduction of a wide array of substituents and the construction of new ring systems.

Key Reactions and Molecular Elaborations:

Acylation and Sulfonylation: The primary amino group readily undergoes acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides. These reactions are fundamental for incorporating amide and sulfonamide functionalities, which are prevalent in many biologically active compounds.

Alkylation: Both the primary and secondary amines can be alkylated, allowing for the introduction of various alkyl and aryl groups. This modification can significantly alter the steric and electronic properties of the molecule.

Condensation Reactions: The primary amine can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These intermediates can be further reduced to secondary amines or used in cyclization reactions to build heterocyclic systems.

Povarov Reaction: The tetrahydroquinoline core itself is often synthesized via multicomponent reactions like the Povarov reaction, which involves an aniline (B41778), an aldehyde, and an alkene. While this speaks to the synthesis of the core structure, the 6-amino-substituted derivative provides a handle for post-synthesis modifications to build complexity.

The gem-dimethyl group at the 4-position provides steric bulk, which can influence the conformation of the molecule and the stereochemical outcome of subsequent reactions. This feature is particularly useful in directing the assembly of complex, three-dimensional structures.

Table 1: Representative Synthetic Transformations of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine

| Starting Material | Reagent(s) | Reaction Type | Product Functional Group |

| This compound | Acetyl Chloride | Acylation | Amide |

| This compound | Benzaldehyde | Condensation/Imine Formation | Imine |

| This compound | Methyl Iodide | Alkylation | Secondary/Tertiary Amine |

| This compound | Tosyl Chloride | Sulfonylation | Sulfonamide |

Role in the Development of Novel Catalytic Systems

The structural features of this compound make it an attractive precursor for the synthesis of ligands used in catalysis. The two nitrogen atoms can act as coordination sites for metal centers, forming stable metal complexes that can function as catalysts.

Ligand Synthesis and Catalytic Applications:

Bidentate Ligands: By modifying the primary and secondary amino groups, it is possible to synthesize bidentate ligands. For example, reaction with a molecule containing two electrophilic sites can bridge the two nitrogen atoms, creating a chelating ligand.

Chiral Ligands: Although the parent molecule is achiral, chiral auxiliaries can be introduced at the nitrogen atoms. The resulting chiral ligands can be used in asymmetric catalysis to control the stereoselectivity of a reaction, leading to the preferential formation of one enantiomer of the product.

Coordination Chemistry: The tetrahydroquinoline nitrogen atoms can coordinate to a variety of transition metals, such as palladium, ruthenium, rhodium, and iridium, which are commonly used in catalytic processes like hydrogenation, cross-coupling reactions, and transfer hydrogenation. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring.

The development of new catalytic systems often relies on the design and synthesis of novel ligands that can enhance the activity, selectivity, and stability of the metal catalyst. The 4,4-dimethyl-1,2,3,4-tetrahydroquinoline framework provides a robust and tunable platform for this purpose.

Scaffold for Combinatorial Chemistry Libraries (focused on chemical diversity, not drug discovery)

In the field of combinatorial chemistry, the goal is to rapidly generate a large number of diverse molecules. A "scaffold" is a core molecular structure to which a variety of building blocks can be attached. This compound is an excellent scaffold for creating combinatorial libraries due to its multiple points of diversification.

Generation of Chemical Diversity:

R-Group Diversification: The primary amine at the 6-position and the secondary amine at the 1-position serve as two distinct points for introducing a wide range of chemical functionalities (R-groups). By using a variety of acylating agents, alkylating agents, and sulfonylating agents, a large library of compounds with different substituents at these two positions can be synthesized.